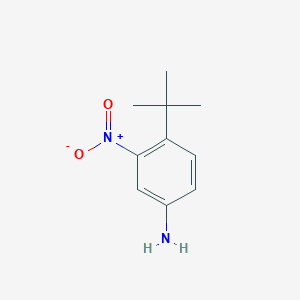
2-(甲基(4-硝基苯基)氨基)乙醇
概述
描述
2-(Methyl(4-nitrophenyl)amino)ethanol is an organic compound with the molecular formula C9H12N2O3 It is characterized by the presence of a nitrophenyl group attached to an aminoethanol moiety
科学研究应用
2-(Methyl(4-nitrophenyl)amino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various drugs , suggesting that its targets could be diverse and dependent on the specific drug it contributes to.
Mode of Action
As an intermediate in drug synthesis , its mode of action is likely related to its chemical structure and the way it interacts with other compounds during synthesis. More research is needed to fully understand its interactions with its targets and any resulting changes.
Biochemical Pathways
Given its role as an intermediate in drug synthesis , it may be involved in various biochemical pathways depending on the final drug product
Result of Action
As an intermediate in the synthesis of various drugs , its effects would likely be seen in the activity of the final drug product. More research is needed to describe these effects in detail.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(4-nitrophenyl)amino)ethanol typically involves the reaction of 4-nitroaniline with methylamine and ethylene oxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Nitration of aniline to form 4-nitroaniline.
Step 2: Reaction of 4-nitroaniline with methylamine to form N-methyl-4-nitroaniline.
Step 3: Reaction of N-methyl-4-nitroaniline with ethylene oxide to form 2-(Methyl(4-nitrophenyl)amino)ethanol.
Industrial Production Methods
In an industrial setting, the production of 2-(Methyl(4-nitrophenyl)amino)ethanol can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
2-(Methyl(4-nitrophenyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2-(Methyl(4-aminophenyl)amino)ethanol.
Reduction: 2-(Methyl(4-nitrosophenyl)amino)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
Similar Compounds
- 2-(Methyl(4-aminophenyl)amino)ethanol
- 2-(Methyl(4-nitrosophenyl)amino)ethanol
- 2-(Methyl(4-chlorophenyl)amino)ethanol
Uniqueness
2-(Methyl(4-nitrophenyl)amino)ethanol is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties The nitro group can undergo various transformations, making the compound versatile for different applications
属性
IUPAC Name |
2-(N-methyl-4-nitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(6-7-12)8-2-4-9(5-3-8)11(13)14/h2-5,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUZCAZXFREZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404118 | |
| Record name | 2-(Methyl(4-nitrophenyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18226-16-9 | |
| Record name | 2-(Methyl(4-nitrophenyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[methyl(4-nitrophenyl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














